molecular formula C9H7BrF3NO2 B11806483 Ethyl 4-bromo-6-(trifluoromethyl)picolinate

Ethyl 4-bromo-6-(trifluoromethyl)picolinate

Cat. No.: B11806483
M. Wt: 298.06 g/mol
InChI Key: GLCWCVWUEWHCNW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C9H7BrF3NO2. It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-(trifluoromethyl)picolinate typically involves multi-step organic reactions. One common method includes the bromination of 6-(trifluoromethyl)picolinic acid, followed by esterification with ethanol. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-6-(trifluoromethyl)picolinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain types of cancer cells .

Comparison with Similar Compounds

  • Ethyl 4-bromo-6-(trifluoromethyl)nicotinate
  • Ethyl 4-chloro-6-(trifluoromethyl)picolinate
  • Ethyl 4-bromo-6-(difluoromethyl)picolinate

Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(10)4-7(14-6)9(11,12)13/h3-4H,2H2,1H3

InChI Key

GLCWCVWUEWHCNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

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